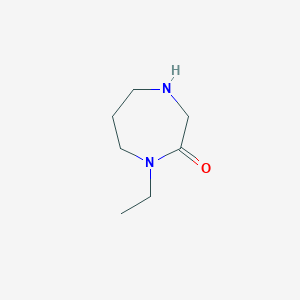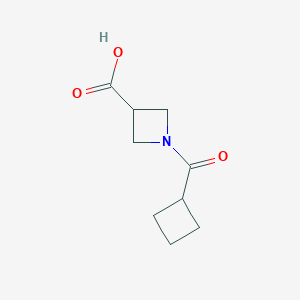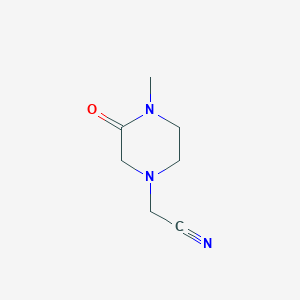
3-(2,4-Difluorobenzyloxy)benzaldehyde
Vue d'ensemble
Description
3-(2,4-Difluorobenzyloxy)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzaldehyde derivative that is commonly used in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products. These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
- Method : The synthesis of these compounds involves various chemical reactions, including nitration, selective reduction, diazotisation, and chlorination .
- Results : The synthesis of these compounds has led to the development of new bioactive molecules with potential applications in medicine and pharmacology .
- Application : Benzaldehyde, a product of the metabolism of plants, can have antibacterial activity against Staphylococcus aureus and toxic action against Drosophila melanogaster .
- Method : The broth microdilution tests were used to determine the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr). Toxicity against Drosophila melanogaster was determined by fumigation tests that measured lethality and damage to the locomotor system .
- Results : The results indicated that there was an association of norfloxacin and ciprofloxacin with benzaldehyde, from 64 μg/mL to 32 μg/mL of ciprofloxacin in the strain K6028 and from 256 μg/mL to 128 μg/mL of norfloxacin in the strain 1199B .
Total Synthesis of Natural Products Containing Benzofuran Rings
Evaluation of Benzaldehyde as an Antibiotic Modulator
- Application : This research presents a method for synthesizing functionalized (benz)aldehydes via a two-step, one-pot procedure. The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Method : The synthesis involves a two-step, one-pot reduction/cross-coupling procedure. The process uses a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results : This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes, including a 11C radiolabeled aldehyde .
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Method : Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results : The oxidation of alkyl side-chains leads to the formation of substituted benzoic acids .
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure
Benzylic Oxidations and Reductions
- Application : This research presents an efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthesized compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Method : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
- Results : The synthesized 2,4-dichloro-3,5-difluorobenzoic acid was obtained in good yield .
- Application : Compounds like “3-(2,4-Difluorobenzyloxy)benzaldehyde” can be used in the manufacturing of other chemicals. They can serve as intermediates in various chemical reactions .
- Method : The specific methods of application would depend on the particular chemical reactions being carried out .
- Results : The results would vary based on the specific chemical reactions and the products being synthesized .
Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
Chemical Manufacturing
Propriétés
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWEEGBRBTQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorobenzyloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)


![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)






![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

